OTUB2 inhibitor LN5P45
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Overview
Description
LN5P45 is a selective, covalent, irreversible inhibitor of ubiquitin thioesterase OTUB2. It has an inhibitory concentration (IC50) of 2.3 μM and induces monoubiquitination of OTUB2 on lysine 31 . This compound is primarily used in research related to tumor progression and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
LN5P45 is synthesized through a series of chemical reactions involving the incorporation of a chloroacethydrazide moiety that covalently reacts with the active-site cysteine residue of OTUB2 . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for LN5P45 are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
LN5P45 undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacethydrazide moiety reacts with the active-site cysteine residue of OTUB2.
Monoubiquitination: Induces monoubiquitination of OTUB2 on lysine 31
Common Reagents and Conditions
Reagents: Chloroacethydrazide, OTUB2 enzyme.
Conditions: The reactions are typically carried out under controlled laboratory conditions to ensure specificity and efficacy.
Major Products Formed
The primary product formed from these reactions is the monoubiquitinated OTUB2 enzyme .
Scientific Research Applications
LN5P45 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ubiquitin thioesterase OTUB2
Biology: Helps in understanding the role of OTUB2 in cellular processes, including protein degradation and signal transduction
Medicine: Investigated for its potential in cancer research, particularly in studying tumor progression and metastasis
Industry: Utilized in the development of new therapeutic agents targeting ubiquitin-proteasome pathways
Mechanism of Action
LN5P45 exerts its effects by covalently binding to the active-site cysteine residue of OTUB2, leading to the inhibition of its deubiquitinating activity . This results in the monoubiquitination of OTUB2 on lysine 31, which can affect various cellular processes, including protein degradation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Usp22i-S02: A potent inhibitor of ubiquitin-specific peptidase 22 (USP22) with anticancer activity.
Iu1-248: A selective inhibitor of ubiquitin-specific peptidase 14 (USP14) with an IC50 of 0.83 μM.
Uniqueness
LN5P45 is unique due to its selective inhibition of OTUB2 and its ability to induce monoubiquitination on lysine 31 . This specificity makes it a valuable tool in studying the role of OTUB2 in tumor progression and metastasis .
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1 |
InChI Key |
VSHXIYGPPZYAGS-MNOVXSKESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl |
Origin of Product |
United States |
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